molecular formula C12H19NO5 B6227987 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid CAS No. 1890129-71-1

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid

Cat. No.: B6227987
CAS No.: 1890129-71-1
M. Wt: 257.3
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-oxopropyl substituent. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Flow microreactor systems have been reported to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthetic processes. The azetidine ring and 2-oxopropyl group confer unique reactivity, allowing the compound to participate in various chemical transformations. Detailed studies on its mechanism of action are essential for understanding its role in different applications .

Comparison with Similar Compounds

1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and applications compared to its analogs.

Properties

CAS No.

1890129-71-1

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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